2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Overview
Description
Starting Materials: Alkynes and azides (via Huisgen cycloaddition).
Conditions: Copper(I)-catalyzed reaction at ambient temperature.
Attachment of the Thiophene Moiety:
Starting Materials: Thiophene derivatives.
Conditions: Coupling reactions in the presence of palladium catalysts.
Industrial Production Methods
Large-scale production often leverages continuous flow chemistry to ensure high yield and purity:
Flow Reactors: Utilize controlled reaction conditions.
Purification: Chromatography and crystallization techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step reactions:
Formation of the Pyridazinone Core:
Starting Materials: Acetic acid derivatives and hydrazine derivatives.
Conditions: Heating under reflux with suitable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Formation of sulfoxides from thiophene sulfur.
Reduction: Hydrogenation of the triazole ring.
Substitution: Nucleophilic substitution on the pyridazinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Partially or fully hydrogenated triazoles.
Substitution Products: Varies based on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysts: Functions as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibitors: Inhibits specific enzymes, useful in probing biological pathways.
Industry:
Materials Science: Incorporated into polymers to enhance material properties.
Mechanism of Action
Enzyme Interaction: Binds to the active site of enzymes, altering their activity.
Molecular Targets: Specific targets include kinases and other regulatory proteins.
Pathways Involved: Alters signaling pathways, potentially leading to cell death in cancerous cells.
Comparison with Similar Compounds
Similar Compounds
2-(6-Oxopyridazin-1(6H)-yl)-N-methylacetamide:
Differences: Lacks the triazole and thiophene moieties.
N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide:
Differences: Lacks the pyridazinone core.
Uniqueness
Multi-functionality: Combines multiple reactive centers, making it versatile for diverse applications.
Structural Complexity: The fusion of pyridazinone, triazole, and thiophene in one molecule is unique.
Conclusion
2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a compound of significant interest due to its unique structure and diverse reactivity. Its preparation methods, chemical reactions, and potential applications in various scientific fields highlight its importance. Its mechanism of action and comparison with similar compounds further emphasize its uniqueness and potential utility in research and industry.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-12(8-19-13(21)2-1-4-15-19)14-6-10-7-18(17-16-10)11-3-5-22-9-11/h1-5,7,9H,6,8H2,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXOAQOOQVBZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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